1-(2-Chloroethyl)-4-phenylpiperazine
Overview
Description
1-(2-Chloroethyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a phenyl group attached to the piperazine ring and a chloroethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-phenylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, altering the compound’s reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted piperazines.
Scientific Research Applications
1-(2-Chloroethyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This property is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and inhibit cell proliferation.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexylurea: Used in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its alkylating properties.
Bis(2-chloroethyl)sulfide (Mustard Gas): A chemical warfare agent with similar structural features.
Uniqueness: 1-(2-Chloroethyl)-4-phenylpiperazine is unique due to its specific combination of a phenyl group and a chloroethyl group attached to the piperazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIAVUBMOJPJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406302 | |
Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43219-09-6 | |
Record name | 1-(2-chloroethyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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